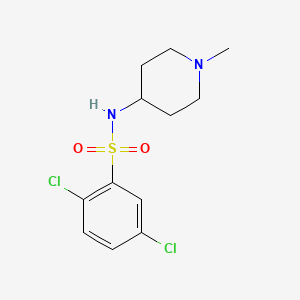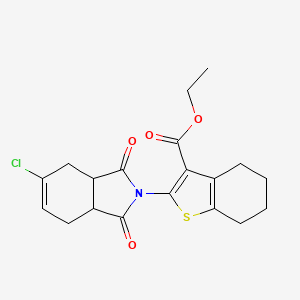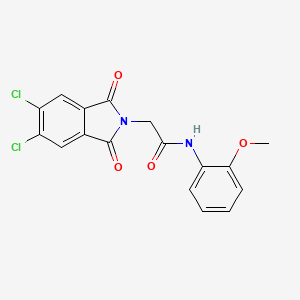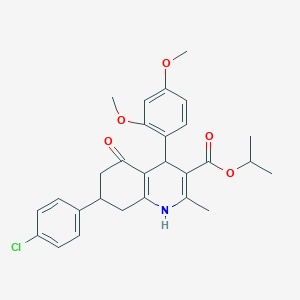
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders and cancer.
作用機序
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in various physiological processes such as sleep, pain, and inflammation. By blocking the adenosine A1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically study the effects of blocking this receptor without affecting other adenosine receptors. However, one limitation is that this compound can be difficult to synthesize and purify, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its mechanism of action.
In conclusion, this compound is a selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its high selectivity for the adenosine A1 receptor makes it a valuable tool for scientific research, but its synthesis and purification can be challenging. Future research on this compound may lead to new insights into its potential therapeutic benefits and mechanisms of action.
合成法
The synthesis of 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-(1-methyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学的研究の応用
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide has been widely used in scientific research to study the role of adenosine A1 receptors in various diseases. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. It has also been studied for its anti-cancer properties.
特性
IUPAC Name |
2,5-dichloro-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2S/c1-16-6-4-10(5-7-16)15-19(17,18)12-8-9(13)2-3-11(12)14/h2-3,8,10,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSJCTRWELVPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)


![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)

![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)

![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)
